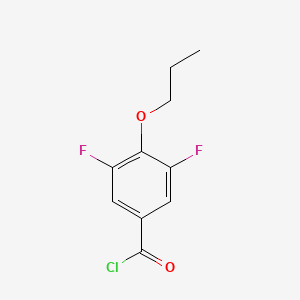

3,5-Difluoro-4-n-propoxybenzoyl chloride

Description

Properties

IUPAC Name |

3,5-difluoro-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-3-15-9-7(12)4-6(10(11)14)5-8(9)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGJGKYSLMWZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Chlorinating Agent : SOCl₂ is preferred due to its efficiency and ease of removal by distillation.

-

Solvent : Toluene or dichloromethane (DCM) is used to dissolve the benzoic acid and facilitate reagent mixing.

-

Temperature : Reactions are typically conducted under reflux (100–110°C) for 1–3 hours.

-

Catalyst : Dimethylformamide (DMF) or triethylamine may be added to accelerate the reaction.

-

3,5-Difluoro-4-n-propoxybenzoic acid (1 mol) is suspended in toluene (100 mL).

-

SOCl₂ (1.2 mol) and DMF (0.1 mol%) are added dropwise under nitrogen.

-

The mixture is refluxed for 2 hours, followed by solvent evaporation under vacuum.

-

The crude product is purified by distillation or recrystallization.

Challenges

-

Moisture sensitivity necessitates anhydrous conditions.

-

Excess SOCl₂ must be thoroughly removed to avoid hydrolysis.

Multi-Step Synthesis from Halogenated Precursors

This approach builds the benzoyl chloride scaffold through sequential halogenation, alkoxylation, and oxidation steps.

Fluorination and Alkoxylation of Nitrobenzene Derivatives

Patent CN1683318A outlines a route applicable to polyhalogenated aromatics:

-

Chlorination : 2,4-Difluoronitrobenzene is chlorinated at 120–160°C with iodine catalysis to yield 3,5-dichloro-2,4-difluoronitrobenzene.

-

Reduction : Hydrogenation with Raney nickel or palladium/carbon converts the nitro group to an amine.

-

Alkoxylation : The amine is replaced with n-propoxy via nucleophilic substitution using n-propanol and a base (e.g., K₂CO₃).

-

Oxidation and Chlorination : The resulting alcohol is oxidized to the carboxylic acid and treated with SOCl₂.

Friedel-Crafts Acylation with Subsequent Functionalization

While less common for polysubstituted aromatics, Friedel-Crafts acylation has been adapted for similar compounds (EP0425359B1, US5266711A):

-

Acylation : Benzofuran derivatives are reacted with phosgene or oxalyl chloride in the presence of AlCl₃ to form a ketone intermediate.

-

Demethylation : If methoxy groups are present, AlCl₃-mediated demethylation introduces hydroxyl groups.

-

Chlorination : The ketone is converted to the acyl chloride using PCl₅ or SOCl₂.

Limitations : Low yields (50–60%) due to steric hindrance from fluorine and propoxy groups.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Solvent Choice : Dichloromethane and toluene are preferred for their low boiling points and ease of removal.

-

Waste Management : SOCl₂ hydrolysis generates HCl and SO₂, requiring scrubbing systems.

-

Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) achieves >97% purity.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form 3,5-difluoro-4-n-propoxybenzoic acid.

Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under anhydrous conditions.

Hydrolysis: The reaction is performed using water or aqueous sodium hydroxide (NaOH) solution.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.

Hydrolysis: The major product is 3,5-difluoro-4-n-propoxybenzoic acid.

Reduction: The major product is 3,5-difluoro-4-n-propoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-n-propoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Friedel-Crafts Acylation: This compound can be employed to introduce the 3,5-difluorobenzoyl moiety into aromatic systems, enhancing the reactivity of substrates due to the electron-withdrawing effects of the fluorine atoms.

- Formation of Esters and Amides: The presence of the acyl chloride functional group allows for straightforward conversion into esters and amides through reaction with alcohols and amines, respectively.

Pharmaceutical Applications

The compound has been utilized in the development of pharmaceutical agents. For instance:

- Anticancer Agents: Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines. A notable study demonstrated its role in synthesizing indazole derivatives that target ALK (anaplastic lymphoma kinase) signaling pathways, which are implicated in various cancers .

- Drug Delivery Systems: The compound can be integrated into polymeric drug delivery systems due to its reactive nature, allowing for the modification of polymer backbones to enhance drug solubility and bioavailability.

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for synthesizing herbicides and pesticides. Its fluorinated structure contributes to increased biological activity and stability under environmental conditions.

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study published in a pharmaceutical journal explored the synthesis of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide using this compound as a key intermediate. The synthesized compound showed promising results against ALK-positive cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study 2: Herbicide Development

Research conducted on the synthesis of novel herbicides highlighted the utility of this compound as a precursor. The resulting herbicides demonstrated enhanced efficacy against a range of weed species while exhibiting lower toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may acylate proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The most relevant structural analog identified is 3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3), which replaces the n-propoxy group with a methyl substituent. Key differences include:

Note: Data for the target compound are estimated due to lack of direct evidence.

Reactivity Implications:

- Electrophilicity: The fluorine atoms withdraw electron density via inductive effects, increasing the electrophilicity of the carbonyl carbon.

- Steric Effects : The bulkier n-propoxy group in the target compound may hinder nucleophilic attack on the carbonyl carbon, leading to slower reaction kinetics compared to the methyl analog.

Solubility and Stability:

- The n-propoxy group enhances lipophilicity, likely improving solubility in non-polar solvents compared to the methyl analog. This property is critical for applications in hydrophobic matrices (e.g., polymer synthesis).

- Both compounds are expected to hydrolyze readily in the presence of moisture, releasing HCl.

Biological Activity

3,5-Difluoro-4-n-propoxybenzoyl chloride is a synthetic organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

- Molecular Formula : C10H9ClF2O2

- Molecular Weight : 236.63 g/mol

- Chemical Structure : The compound features a benzoyl chloride moiety with two fluorine atoms at the 3 and 5 positions and a propoxy group at the para position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The observed effects are likely due to the compound's ability to induce apoptosis and interfere with cell cycle progression.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Modulation : It could interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising antibacterial activity.

- Anticancer Research : In another study, the compound was tested on MCF-7 breast cancer cells where it resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF2O2 |

| Molecular Weight | 236.63 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| Anticancer IC50 (MCF-7) | 15 µM |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,5-Difluoro-4-n-propoxybenzoyl chloride in laboratory settings?

- Methodological Answer :

- Inhalation/Ingestion : Immediately move to fresh air if inhaled; do not induce vomiting if ingested. Use a pocket mask for artificial respiration to avoid secondary contamination .

- Protective Measures : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood with proper ventilation.

- Emergency Response : Ensure medical personnel are informed of the compound’s hazards (e.g., corrosive properties, potential respiratory irritation) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis : Adapt methods from analogous compounds (e.g., 3,5-dichlorobenzoyl chloride synthesis via chlorination and hydrolysis of m-xylene derivatives ). Replace chlorination with fluorination agents (e.g., Selectfluor®) and introduce the n-propoxy group via nucleophilic substitution.

- Key Parameters : Optimize reaction time (e.g., 16–24 hours at 90°C for fluorination steps ) and stoichiometry (e.g., 1:1.2 molar ratio for propoxylation).

- Purification : Use column chromatography (petroleum ether/EtOAc gradients) or recrystallization for high purity (>98%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/19F NMR : Compare peaks with NIST reference data for fluorinated benzoyl chlorides (e.g., δ 7.8–8.2 ppm for aromatic protons, δ -110 to -120 ppm for fluorine) .

- IR Spectroscopy : Identify C=O stretching (~1760 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.6) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–100°C), catalysts (e.g., AlCl3 for Friedel-Crafts reactions), and solvent polarity (e.g., NMP vs. DMF) to assess yield and purity .

- Side Reaction Mitigation : Monitor intermediates via TLC and quench unreacted acyl chloride with ice-cold water to prevent dimerization.

- Case Study : In a related synthesis, adjusting reaction time from 12 to 16 hours increased yield from 58% to 63% .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions with amines or alcohols.

- Database Mining : Cross-reference REAXYS or PISTACHIO databases for analogous reactions (e.g., trifluoromethylbenzoyl chloride reactivity ).

- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DCM, THF) to predict reaction rates .

Q. How should researchers resolve contradictions in reported spectral data for fluorinated benzoyl chlorides?

- Methodological Answer :

- Data Validation : Compare experimental NMR/IR results with NIST WebBook entries and published spectra for structurally similar compounds (e.g., 3,5-difluorobenzoyl chloride ).

- Error Analysis : Account for solvent shifts (e.g., CDCl3 vs. DMSO-d6) and impurities (e.g., residual moisture affecting acyl chloride stability).

- Collaborative Verification : Cross-check findings with independent labs or crystallographic data (if single crystals are obtainable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.